Diacerein

Osteoarthritis Pain Management Clinical Trial

Diacerein is a diacetylated rhein prodrug and SYSADOA that inhibits IL-1 in chondrocytes and synovial tissue—mechanistically distinct from COX-dependent NSAIDs. Its documented post-treatment 'carry-over' effect sustains pain reduction for ≥8 weeks after cessation, enabling long-term OA disease-modification studies. Bioavailability varies 1.7-fold between oral formulations, creating a clear rationale for drug delivery R&D. Supplied at ≥98% HPLC purity; essential for translational OA models, structural modification studies, and novel formulation development.

Molecular Formula C19H12O8
Molecular Weight 368.3 g/mol
CAS No. 112118-18-0
Cat. No. B7791163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacerein
CAS112118-18-0
Molecular FormulaC19H12O8
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O
InChIInChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)
InChIKeyTYNLGDBUJLVSMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacerein CAS 112118-18-0: Procurement and Differentiation Guide for Osteoarthritis Research and SYSADOA Development


Diacerein (CAS 112118-18-0), a diacetylated derivative of rhein, is a small-molecule anthraquinone classified as a Symptomatic Slow-Acting Drug in Osteoarthritis (SYSADOA) [1]. It functions as an orally administered prodrug that is completely metabolized in the gut and liver to its active moiety, rhein, which is the sole analyte detected in systemic circulation [2]. Its primary mechanism is the inhibition of the interleukin-1 (IL-1) system and related downstream signaling pathways in chondrocytes and synovial tissue, distinguishing it from cyclooxygenase (COX)-dependent agents such as NSAIDs [1].

Diacerein vs. In-Class Analogs: Evidence-Based Rationale Against Unverified Substitution


Diacerein's therapeutic profile cannot be generalized to other SYSADOAs or NSAIDs due to its unique mechanism of action (IL-1 inhibition vs. COX inhibition), distinct safety profile (GI tolerability and age-specific restrictions), and evidence of a sustained, post-treatment 'carry-over' effect not observed with comparators [1][2]. Furthermore, its bioavailability is highly formulation-dependent, with significant differences in absorption and systemic exposure between generic and optimized delivery systems, making direct interchange a scientific and clinical risk [3].

Diacerein Product-Specific Quantitative Evidence: A Guide for Scientific Selection


Diacerein vs. NSAIDs: Comparable Symptom Relief with Demonstrated Post-Treatment Carry-Over Effect

In a 16-week, randomized, double-blind trial comparing diacerein (100 mg/day) to piroxicam (20 mg/day) in patients with knee OA (N=171), both groups showed similar pain reduction. However, after treatment discontinuation, a significant and sustained 'carry-over' effect was observed for diacerein, while pain in the piroxicam group returned [1].

Osteoarthritis Pain Management Clinical Trial

Diacerein vs. Glucosamine: Equal Symptom Relief but Superior Effect on Synovial Inflammation in Preclinical Model

A 2015 network meta-analysis of 31 RCTs found diacerein and glucosamine to be equally efficacious for symptom relief in knee OA [1]. However, a preclinical study in an ACLT rabbit model of OA directly compared several SYSADOAs and found a key differentiating effect on synovial tissue. Diacerein, along with risedronate, demonstrated a clear anti-inflammatory effect on the synovial membrane, whereas glucosamine and chondroitin sulfate did not exhibit any such effect [2].

Osteoarthritis Synovial Inflammation SYSADOA

Diacerein vs. Placebo: Quantified Symptom Improvement and Predictable Risk of Diarrhea

A 2015 network meta-analysis quantified diacerein's efficacy against placebo, showing clinically meaningful improvements in pain and function [1]. A 2022 meta-analysis further quantified its safety profile, establishing a consistent and predictable risk ratio for diarrhea, the primary adverse event [2].

Osteoarthritis Meta-Analysis Safety Profile

Diacerein Formulation: Quantified Impact on Bioavailability and Absorption Kinetics

The pharmacokinetic performance of diacerein is highly dependent on its formulation. A comparative study in healthy volunteers demonstrated that optimized immediate-release (IR) and gastro-retentive (GR) formulations of diacerein achieved significantly higher and faster absorption of its active metabolite, rhein, compared to the standard commercial capsule Art50 [1].

Pharmacokinetics Formulation Science Bioavailability

Diacerein's Active Metabolite (Rhein): Mechanism of IKKβ Inhibition and Dual Inflammatory Effects

The active metabolite rhein exhibits a unique dual mechanism of action by inhibiting IκB kinase β (IKKβ) with an IC50 of approximately 11.79 μM in LPS-activated macrophages [1]. This inhibition leads to the suppression of downstream pro-inflammatory mediators like iNOS and IL-6 but paradoxically enhances the release of IL-1β and TNF-α via caspase-1 activation. This pro- and anti-inflammatory duality at the cellular level is a key differentiator from the more straightforward COX-2 inhibition of NSAIDs.

Molecular Pharmacology Inflammation Mechanism of Action

Diacerein in Practice: High-Yield Research and Procurement Scenarios Driven by Evidence


Investigating Disease-Modifying Effects in Long-Term OA Studies

For research aimed at evaluating structural modification or long-term disease course in osteoarthritis, diacerein's demonstrated 'carry-over' effect—maintained pain reduction for at least 8 weeks after treatment cessation as shown in a head-to-head trial with piroxicam [1]—makes it a more appropriate candidate than NSAIDs, whose effects are strictly symptomatic and short-lived.

Preclinical Evaluation of Synovial Inflammation and Cartilage Preservation

In translational models of OA focused on the inflammatory component of the disease, diacerein should be prioritized over glucosamine or chondroitin sulfate. Evidence from a rabbit ACLT model shows that diacerein has a specific anti-inflammatory effect on the synovial membrane, a key source of catabolic cytokines in OA, an effect not observed with the other leading SYSADOAs [2].

Formulation Development and Bioavailability Optimization

The documented 1.7-fold variation in early systemic exposure (AUC0-6h) between different oral formulations of diacerein [3] provides a strong rationale for research into novel drug delivery systems. Procurement of well-characterized, high-purity diacerein is essential for developing formulations that aim to improve bioavailability and potentially mitigate the dose-dependent GI side effects linked to colonic availability of rhein.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diacerein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.